molecular formula C7H3BrF3NO B1412081 3-Bromo-6-(trifluoromethyl)picolinaldehyde CAS No. 1227573-28-5

3-Bromo-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1412081
CAS No.: 1227573-28-5
M. Wt: 254 g/mol
InChI Key: XKIONEGPNSCOEG-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)picolinaldehyde: is a chemical compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the sixth position on a picolinaldehyde ring

Scientific Research Applications

Chemistry: 3-Bromo-6-(trifluoromethyl)picolinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions involving aldehyde groups.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)picolinaldehyde typically involves the bromination of 6-(trifluoromethyl)picolinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-6-(trifluoromethyl)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-Bromo-6-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 3-Bromo-6-(trifluoromethyl)picolinalcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIONEGPNSCOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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